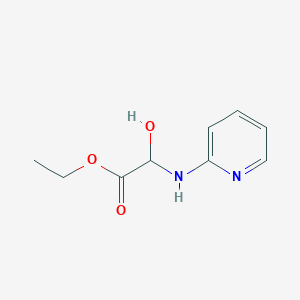
Ethyl 2-hydroxy-2-(pyridin-2-ylamino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-hydroxy-2-(pyridin-2-ylamino)acetate is a chemical compound that has shown potential in scientific research as a possible therapeutic agent. This compound is also known as Ethyl 2-(2-pyridylamino) acetate or Ethyl 2-(2-pyridylamino)acetate. The compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of Ethyl 2-hydroxy-2-(pyridin-2-ylamino)acetate is not fully understood. However, studies have suggested that the compound may work by inhibiting the activity of certain enzymes and pathways involved in inflammation and oxidative stress. The compound has also been shown to have an effect on the expression of genes involved in neurodegenerative diseases.
Effets Biochimiques Et Physiologiques
Studies have shown that Ethyl 2-hydroxy-2-(pyridin-2-ylamino)acetate has anti-inflammatory and antioxidant effects. The compound has been shown to reduce the production of inflammatory cytokines and reactive oxygen species. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, the compound has been shown to have an effect on the expression of genes involved in neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ethyl 2-hydroxy-2-(pyridin-2-ylamino)acetate in lab experiments include its potential therapeutic applications, its anti-inflammatory and antioxidant properties, and its ability to affect gene expression. However, the compound has some limitations in lab experiments. It is not very soluble in water, which can make it difficult to work with. In addition, the compound has not been extensively studied in vivo, which limits its potential applications.
Orientations Futures
There are several future directions for research on Ethyl 2-hydroxy-2-(pyridin-2-ylamino)acetate. One direction is to further investigate the compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Another direction is to study the compound's potential as an anticancer agent. In addition, further research is needed to fully understand the compound's mechanism of action and to optimize its synthesis method.
Méthodes De Synthèse
Ethyl 2-hydroxy-2-(pyridin-2-ylamino)acetate is synthesized through a specific method. The synthesis method involves the reaction of ethyl 2-bromoacetate with 2-aminopyridine in the presence of a base. The reaction produces Ethyl 2-hydroxy-2-(pyridin-2-ylamino)acetate as the final product. The synthesis method has been optimized to improve the yield of the compound.
Applications De Recherche Scientifique
Ethyl 2-hydroxy-2-(pyridin-2-ylamino)acetate has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory and antioxidant properties. Studies have also shown that the compound has potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Research has also been conducted on the compound's potential as an anticancer agent.
Propriétés
Numéro CAS |
160544-58-1 |
|---|---|
Nom du produit |
Ethyl 2-hydroxy-2-(pyridin-2-ylamino)acetate |
Formule moléculaire |
C9H12N2O3 |
Poids moléculaire |
196.2 g/mol |
Nom IUPAC |
ethyl 2-hydroxy-2-(pyridin-2-ylamino)acetate |
InChI |
InChI=1S/C9H12N2O3/c1-2-14-9(13)8(12)11-7-5-3-4-6-10-7/h3-6,8,12H,2H2,1H3,(H,10,11) |
Clé InChI |
KODDHGHJEIQYEK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(NC1=CC=CC=N1)O |
SMILES canonique |
CCOC(=O)C(NC1=CC=CC=N1)O |
Synonymes |
Acetic acid, hydroxy(2-pyridinylamino)-, ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




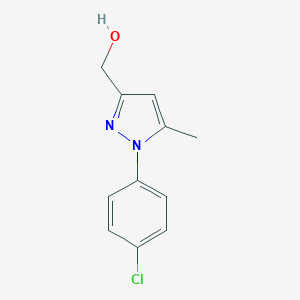
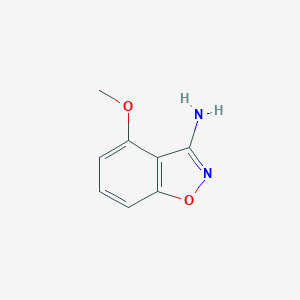


![[3-(1,3-Thiazol-2-yl)phenyl]methanol](/img/structure/B64780.png)
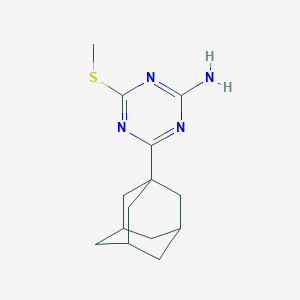
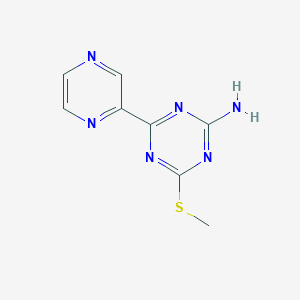
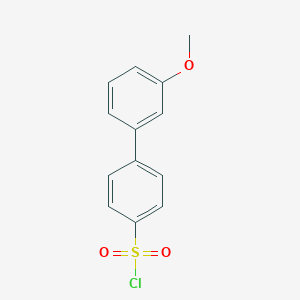
![4-Chloro-6-fluoropyrido[3,4-D]pyrimidine](/img/structure/B64790.png)

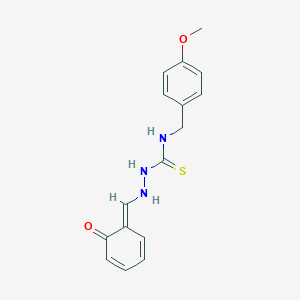
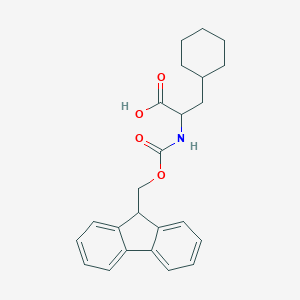
![3-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B64797.png)